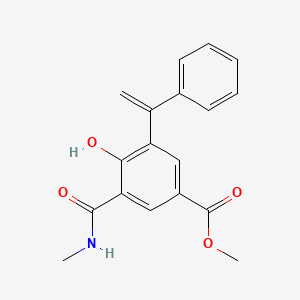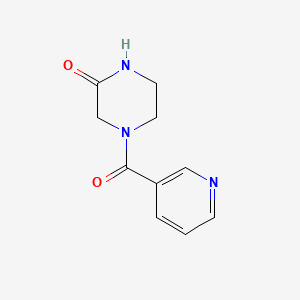
4-Nicotinoylpiperazin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Nicotinoylpiperazin-2-one is a heterocyclic compound that features a piperazine ring substituted with a nicotinoyl group at the 4-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nicotinoylpiperazin-2-one typically involves the reaction of nicotinic acid or its derivatives with piperazine. One common method is the acylation of piperazine with nicotinoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
4-Nicotinoylpiperazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the nicotinoyl group to other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.
科学的研究の応用
4-Nicotinoylpiperazin-2-one has several applications in scientific research:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly those targeting the central nervous system.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
作用機序
The mechanism of action of 4-Nicotinoylpiperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The nicotinoyl group can interact with active sites on enzymes, potentially inhibiting their activity. The piperazine ring may also play a role in binding to receptors, modulating their function and leading to various biological effects .
類似化合物との比較
Similar Compounds
Piperazin-2-one: A simpler analog without the nicotinoyl group, used in the synthesis of various pharmaceuticals.
Nicotinoylpiperazine: Similar to 4-Nicotinoylpiperazin-2-one but with different substitution patterns on the piperazine ring.
Morpholin-2-one: Another heterocyclic compound with a similar structure but containing an oxygen atom in the ring.
Uniqueness
This compound is unique due to the presence of both the nicotinoyl group and the piperazine ring, which confer specific chemical and biological properties
特性
分子式 |
C10H11N3O2 |
|---|---|
分子量 |
205.21 g/mol |
IUPAC名 |
4-(pyridine-3-carbonyl)piperazin-2-one |
InChI |
InChI=1S/C10H11N3O2/c14-9-7-13(5-4-12-9)10(15)8-2-1-3-11-6-8/h1-3,6H,4-5,7H2,(H,12,14) |
InChIキー |
KMVNGWDHOVLRNP-UHFFFAOYSA-N |
正規SMILES |
C1CN(CC(=O)N1)C(=O)C2=CN=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


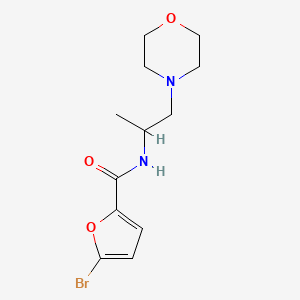
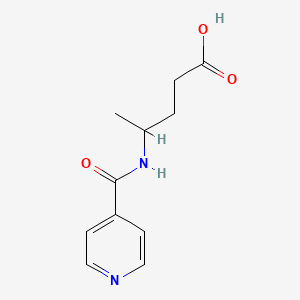
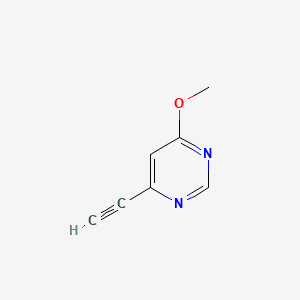
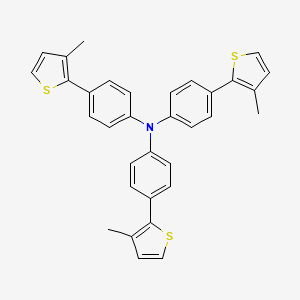

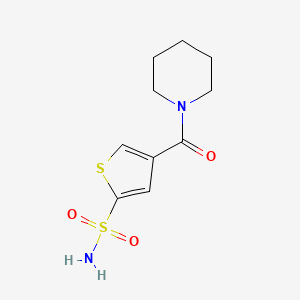

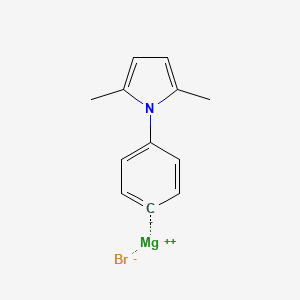
![7'-Chloro-2',3',4',9'-tetrahydrospiro[piperidine-4,1'-pyrido[3,4-b]indole]](/img/structure/B14901133.png)
![2-[(3',4'-Difluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14901147.png)
![(8|A,9S)-(8''|A,9''S)-9,9''-[1,4-Phthalazinediylbis(oxy)]bis[10,11-dihydro-6'-methoxycinchonan]](/img/structure/B14901165.png)
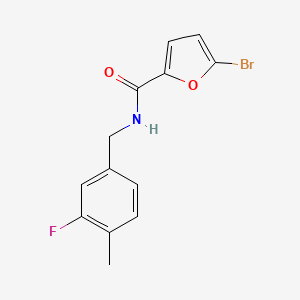
![2-[(i-Propyloxy)methyl]phenylZinc bromide](/img/structure/B14901180.png)
